molecular formula C11H12BrN3S B4622615 4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4622615
M. Wt: 298.20 g/mol
InChI Key: JXZZHIHWTVKEIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions, where precursors like potassium dithiocarbazinate are reacted with hydrazine hydrate under reflux conditions to form the basic triazole nucleus. For instance, a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized using water as a solvent under reflux for 3-4 hours, indicating a possible synthetic route for 4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction. The presence of the triazole ring, substituted phenyl groups, and thiol functionality contribute to the compound's unique structural features, which are pivotal in its reactivity and interaction with other molecules. Studies on similar compounds have employed X-ray diffraction to elucidate their crystalline structure, revealing intermolecular interactions and the spatial arrangement of the functional groups (Ünver & Tanak, 2018).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and condensation, enabling the introduction of diverse substituents into the triazole ring. These reactions are crucial for modifying the chemical properties of the compound for specific applications. For example, alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been demonstrated, showcasing the compound's reactivity towards forming new derivatives with potentially different biological or physical properties (2020).

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds like "4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol," play a significant role in the development of new drugs due to their diverse biological activities. The structural versatility of triazoles allows for the creation of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are subject to extensive research for their potential uses in treating various diseases, emphasizing the need for more efficient synthesis methods that consider green chemistry principles. The exploration of triazole derivatives continues to be a promising area for discovering new drugs and addressing the challenges of new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Environmental and Industrial Applications

Triazole compounds also find applications beyond pharmacology, including environmental and industrial sectors. For instance, triazoles have been investigated for their roles as corrosion inhibitors for metals and alloys in aggressive media. The 1,2,3-triazole derivatives, in particular, have shown efficacy in protecting metal surfaces from corrosion, highlighting their potential as environmentally friendly and efficient solutions for material preservation (Hrimla et al., 2021).

properties

IUPAC Name

4-(4-bromophenyl)-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c1-2-3-10-13-14-11(16)15(10)9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZHIHWTVKEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
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4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
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4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
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4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-bromophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

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